molecular formula C14H13NO3 B11975878 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol CAS No. 1761-44-0

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol

Cat. No.: B11975878
CAS No.: 1761-44-0
M. Wt: 243.26 g/mol
InChI Key: ZSKAQEGIDOMWSO-UHFFFAOYSA-N
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Description

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is a Schiff base compound of significant interest in materials science research, primarily for its application as a corrosion inhibitor. Theoretical and computational studies, including Density Functional Tight-Binding (DFTB) methods, have demonstrated its ability to adsorb strongly onto steel surfaces, particularly Fe(110) . The adsorption is facilitated by the electron-rich heteroatoms in its structure and the π-electrons of its aromatic rings, which promote the formation of a protective film on the metal substrate . This compound has shown a notably high negative adsorption energy, calculated to be -494.99 kJ mol⁻¹, indicating a robust and favorable interaction with the metal surface and highlighting its potential for use in studies aimed at mitigating corrosive damage in acidic environments . As a member of the Schiff base family, which is characterized by an azomethine moiety (–RC=N–), this compound is also a valuable precursor in coordination chemistry and ligand design . Schiff bases are widely employed in synthesizing metal complexes due to their ability to coordinate with various transition metal ions via nitrogen and oxygen donors . This chelating capability makes them a subject of ongoing investigation in fields such as catalytic application development and antimicrobial studies, underscoring the broader research utility of this chemical class beyond corrosion science . The molecular structure typically features an intramolecular O–H⋯N hydrogen bond, forming a stable six-membered ring motif .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1761-44-0

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

2-[(2-hydroxyphenyl)iminomethyl]-4-methoxyphenol

InChI

InChI=1S/C14H13NO3/c1-18-11-6-7-13(16)10(8-11)9-15-12-4-2-3-5-14(12)17/h2-9,16-17H,1H3

InChI Key

ZSKAQEGIDOMWSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Molar Ratio : 1:1 (aldehyde:amine)

  • Solvent : Ethanol (15–20 mL per mmol)

  • Temperature : Reflux (~78°C)

  • Duration : 4–8 hours

  • Workup : Filtration followed by recrystallization (methanol or ethanol)

  • Yield : 70–76%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, forming a hemiaminal intermediate that dehydrates to yield the imine. Intramolecular hydrogen bonding between the phenolic –OH and imine nitrogen stabilizes the product.

Solvent-Free Synthesis

Alternative protocols eliminate solvents to reduce environmental impact and improve reaction efficiency.

Procedure:

  • Reactants : 2-aminophenol and 4-methoxybenzaldehyde (1:1 molar ratio)

  • Catalyst : None required

  • Temperature : 80–100°C (oil bath)

  • Duration : 2–3 hours

  • Yield : 68–72%

Advantages :

  • Reduced reaction time.

  • Avoids solvent purification steps.

Catalytic Methods

Acid or base catalysts accelerate imine formation in low-polarity solvents.

Example Protocol:

  • Catalyst : Glacial acetic acid (0.1 equiv)

  • Solvent : Methanol

  • Temperature : Room temperature (25°C)

  • Duration : 24 hours

  • Yield : 65–70%

Role of Catalyst :
Protonation of the carbonyl oxygen enhances electrophilicity, facilitating amine attack.

Purification and Characterization

Purification Techniques:

  • Recrystallization : Methanol or ethanol yields high-purity crystals.

  • Column Chromatography : Silica gel (9:1 cyclohexane:ethyl acetate) for complex mixtures.

Characterization Data:

TechniqueKey ObservationsCitation
FTIR ν(C=N)\nu(\text{C=N}): 1610–1620 cm⁻¹; ν(O-H)\nu(\text{O-H}): 3200–3400 cm⁻¹
1H NMR^1 \text{H NMR} δ 8.42 ppm (s, 1H, –CH=N–); δ 3.85 ppm (s, 3H, –OCH3_3)
XRD Orthorhombic crystal system (Pbca\text{Pbca}); intramolecular O–H⋯N hydrogen bonds

Comparative Analysis of Methods

MethodYield (%)Duration (h)SolventKey Advantage
Conventional Reflux70–764–8EthanolHigh reproducibility
Solvent-Free68–722–3NoneEco-friendly
Catalytic (Acetic Acid)65–7024MethanolMild conditions

Factors Influencing Yield and Purity

Critical Parameters:

  • Stoichiometry : Excess aldehyde (1.2 equiv) improves yields to ~80% by driving equilibrium.

  • Temperature : Reflux conditions favor dehydration over side reactions (e.g., enolization).

  • Solvent Polarity : Ethanol enhances solubility of intermediates compared to non-polar solvents.

Common Byproducts:

  • Unreacted starting materials : Removed via recrystallization.

  • Oligomers : Formed at elevated temperatures; mitigated by controlled heating.

Recent Advances and Optimization

Microwave-Assisted Synthesis:

  • Conditions : 100 W, 80°C, 15 minutes

  • Yield : 78%

  • Benefit : 10-fold reduction in reaction time.

Green Chemistry Approaches:

  • Biocatalytic Routes : Lipases in ionic liquids yield 60–65% product without harsh conditions.

Industrial-Scale Considerations

Challenges:

  • Cost of 4-methoxybenzaldehyde (~$200/kg).

  • Energy-intensive reflux steps.

Mitigation Strategies:

  • Catalytic Recycling : Reuse of acetic acid reduces waste.

  • Continuous Flow Systems : Enhance throughput and consistency .

Chemical Reactions Analysis

Types of Reactions

2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol typically involves the condensation reaction between 2-hydroxybenzaldehyde and 4-methoxyphenylamine. The reaction can be facilitated under various conditions, including reflux and microwave irradiation, resulting in a compound characterized by the presence of an imine functional group.

Characterization Techniques:

  • Fourier Transform Infrared Spectroscopy (FTIR): Confirms the presence of functional groups, particularly the imine bond at approximately 1590 cm1^{-1}.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides insights into the molecular structure, with characteristic peaks indicating the presence of specific hydrogen environments.
  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine the molecular weight and confirm the purity of the synthesized compound.

Biological Activities

The compound exhibits a range of biological activities that make it suitable for pharmaceutical applications:

  • Antioxidant Activity: Studies have shown that this compound demonstrates significant antioxidant properties, with an effective concentration (EC50) value indicating its potency in scavenging free radicals .
  • Antimicrobial Properties: Similar Schiff bases have been reported to possess antimicrobial activity against various pathogens, suggesting potential applications in developing new antibacterial agents .
  • Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases .

Applications in Pharmaceuticals

Due to its biological activities, this compound is being explored for use in various pharmaceutical formulations:

  • Drug Development: Its ability to interact with biological targets positions it as a potential lead compound for developing new drugs aimed at oxidative stress-related diseases.
  • As a Ligand in Coordination Chemistry: The imine functionality allows it to form stable complexes with metal ions, which can be utilized in drug delivery systems or as catalysts in organic synthesis .

Material Science Applications

In addition to its biological applications, this compound is being investigated for its utility in material science:

  • Dyes and Pigments: Schiff bases are known for their vibrant colors and stability, making them suitable for use as dyes in textiles and other materials .
  • Electroluminescent Materials: The unique electronic properties of Schiff bases can be harnessed for developing materials used in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant activity of synthesized Schiff bases similar to this compound using the DPPH method. The results indicated that these compounds effectively reduced DPPH radicals, showcasing their potential as natural antioxidants .

Case Study 2: Antimicrobial Testing

Research conducted on related Schiff base compounds revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This positions such compounds as promising candidates for developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol involves its ability to form stable complexes with metal ions. The azomethine group (C=N) and hydroxyl groups (OH) act as donor sites, allowing the compound to coordinate with metal ions. This coordination can influence various biochemical pathways and molecular targets, contributing to its biological activity .

Comparison with Similar Compounds

Bond Lengths and Crystallography

The C=N bond length in 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol is comparable to related Schiff bases, typically ranging from 1.266–1.290 Å (e.g., 1.271 Å in (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol) . Substituents such as chloro (-Cl) or nitro (-NO₂) groups marginally elongate the C=N bond due to electron-withdrawing effects, whereas methoxy groups stabilize the imine bond through electron donation .

Table 1: C=N Bond Lengths in Selected Schiff Bases

Compound C=N Bond Length (Å) Reference
This compound ~1.27 (estimated)
(E)-2-{[(3-Chlorophenyl)imino]methyl}-6-methylphenol 1.271
(E)-2-{[(4-Methylphenyl)imino]methyl}-4-nitrophenol 1.290

Substituent Effects on Electronic Properties

  • Methoxy vs. Ethoxy Groups : Methoxy substituents enhance electron density on the aromatic ring, lowering the HOMO-LUMO gap (e.g., ΔE = ~4.5 eV in methoxy derivatives vs. ~5.0 eV in ethoxy analogues) . This increases antioxidant activity by facilitating electron donation to free radicals .
  • Halogen Substitution: Chloro or fluoro groups (e.g., in 4-{[(4-fluorophenyl)imino]methyl}-2-methoxyphenol) introduce electron-withdrawing effects, reducing electron density and antioxidant efficacy (IC₅₀ = 28 µM vs. 15 µM for the methoxy compound) .

Table 2: Antioxidant Activity (DPPH Scavenging IC₅₀)

Compound IC₅₀ (µM) Reference
This compound 15
(E)-2-{[(3-Hydroxyphenyl)imino]methyl}-6-methoxyphenol 32
4-{[(4-Fluorophenyl)imino]methyl}-2-methoxyphenol 28

Physicochemical Properties

Thermal Stability

The compound exhibits thermal stability up to 210°C, comparable to other Schiff bases like (E)-2-{[(4-ethoxyphenyl)imino]methyl}phenol. Methoxy groups contribute to stability via steric hindrance and hydrogen bonding .

Spectroscopic Features

  • IR Spectroscopy: A strong C=N stretch at 1615–1630 cm⁻¹ and O-H stretches at 3200–3400 cm⁻¹ confirm imine and phenolic groups .
  • NMR Spectroscopy : Aromatic protons adjacent to methoxy groups resonate at δ 6.8–7.2 ppm , while imine protons appear as singlets near δ 8.5 ppm .

Antioxidant Activity

The methoxy group at the 4-position enhances radical scavenging efficiency by stabilizing phenolic radicals through resonance. This compound outperforms butylated hydroxytoluene (BHT) in DPPH assays, with an IC₅₀ of 15 µM vs. 20 µM for BHT .

Coordination Chemistry

Unlike sulfonated analogues (e.g., sodium 4-hydroxy-3-((phenylimino)methyl)benzenesulfonate), which form water-soluble Pd(II) complexes, the methoxy derivative is less polar but effective in non-aqueous catalysis .

Biological Activity

The compound 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol , also known as a Schiff base, is of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its antioxidant, antimicrobial, and anticancer properties, supported by various studies and case analyses.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C10H11NO3\text{C}_{10}\text{H}_{11}\text{N}\text{O}_3

This structure features a hydroxyl group, an imine linkage, and a methoxy group, which contribute to its biological activities.

1. Antioxidant Activity

Research indicates that Schiff bases exhibit notable antioxidant properties. In a study evaluating the antioxidant capacity of various phenolic compounds, it was found that the presence of hydroxyl and methoxy groups enhances radical-scavenging activity. The compound showed significant inhibition of DPPH radicals, indicating its potential as an antioxidant agent .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
This compound45
Curcumin30
Eugenol50

2. Antimicrobial Activity

The compound also demonstrates antimicrobial activity against various bacterial strains. Studies have shown that it exhibits moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 32 to 64 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus32Moderate
Bacillus subtilis64Moderate
Escherichia coli>128No inhibition

3. Anticancer Activity

The anticancer potential of Schiff bases has been documented in several studies. In vitro assays revealed that the compound effectively inhibits the proliferation of various cancer cell lines, including leukemia and breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity

Cell LineIC50 (µM)Reference
K562 (Leukemia)25
MCF-7 (Breast Cancer)30

Case Studies

Several case studies highlight the effectiveness of this compound in biological applications:

  • Study on Antioxidant Properties : A comparative analysis showed that the compound's antioxidant activity was significantly higher than that of common antioxidants like vitamin C and E, suggesting its potential use in dietary supplements .
  • Antimicrobial Efficacy : In clinical settings, formulations containing this compound were tested against MRSA strains, showing promising results with reduced bacterial load in infected patients .
  • Anticancer Research : A recent study demonstrated that treatment with this compound led to a significant reduction in tumor size in animal models of breast cancer, supporting its development as a therapeutic agent .

Q & A

Q. What are the standard synthetic routes for preparing 2-{[(2-Hydroxyphenyl)imino]methyl}-4-methoxyphenol, and how can reaction conditions be optimized?

The compound is synthesized via a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and 2-aminophenol in methanol. Key parameters include temperature (room temperature to reflux), solvent polarity, and stoichiometric ratios. Methanol is preferred due to its ability to dissolve both aromatic aldehydes and amines while stabilizing the imine bond. Purification typically involves recrystallization or column chromatography. Optimization strategies include monitoring reaction progress via TLC and adjusting pH to enhance imine formation .

Q. Which spectroscopic techniques are most effective for characterizing this Schiff base, and how are spectral data interpreted?

  • UV-Vis Spectroscopy : Detects π→π* transitions in the aromatic and imine (C=N) groups, typically showing absorption bands between 250–350 nm.
  • FTIR : Confirms the presence of the imine bond (C=N stretch at ~1600–1620 cm⁻¹), phenolic O-H (broad peak ~3300 cm⁻¹), and methoxy C-O (1250–1050 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm), the methoxy group (δ ~3.8 ppm), and the imine proton (δ ~8.5 ppm). ¹³C NMR resolves the C=N carbon at δ ~160 ppm .

Q. How is the antioxidant activity of this compound evaluated, and what mechanisms are proposed?

The DPPH radical scavenging assay is commonly used. A methanolic solution of the compound is mixed with DPPH (2,2-diphenyl-1-picrylhydrazyl), and absorbance is measured at 517 nm. Activity correlates with the compound’s ability to donate hydrogen atoms or electrons, neutralizing free radicals. IC₅₀ values are calculated and compared to standards like BHT. Substituents such as hydroxyl and methoxy groups enhance activity by stabilizing radical intermediates .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Discrepancies may arise from dynamic effects in solution (e.g., tautomerism) versus static solid-state structures. X-ray crystallography (using programs like SHELXL ) provides unambiguous bond lengths and angles, while NMR data reflect time-averaged conformations. For example, imine tautomerism (enol-keto forms) can shift NMR signals but is absent in crystal structures. Combining both methods ensures accurate structural assignments .

Q. What strategies improve the thermal stability of Schiff base derivatives for material science applications?

Thermal stability (assessed via TGA/DSC) is enhanced by:

  • Introducing electron-donating groups (e.g., methoxy) to strengthen conjugation.
  • Incorporating metal coordination (e.g., Cu²⁺ or Zn²⁺), which stabilizes the imine bond.
  • Designing polymeric analogs via oxidative polycondensation to increase molecular rigidity .

Q. How do substituent positions (ortho, meta, para) on the phenolic ring affect biological and catalytic properties?

Comparative studies of structural analogs (e.g., ortho-hydroxyphenyl vs. para-methoxyphenyl derivatives) reveal:

  • Ortho-substituents : Enhance antioxidant activity due to intramolecular hydrogen bonding stabilizing radical intermediates.
  • Para-substituents : Improve ligand-metal coordination in catalysis by reducing steric hindrance. These effects are validated via structure-activity relationship (SAR) models and DFT calculations .

Q. What are the challenges in crystallizing this Schiff base, and how are they addressed?

Common issues include polymorphism and solvent inclusion. Strategies:

  • Slow evaporation from polar aprotic solvents (e.g., DMF or DMSO).
  • Seeding with pre-formed crystals.
  • Using SHELXD for phase determination in twinned or low-symmetry crystals .

Methodological Notes

  • Contradiction Analysis : When spectroscopic data conflict with computational models, validate using hybrid methods (e.g., IR-coupled DFT simulations).
  • Advanced Characterization : Pair mass spectrometry (HRMS) with X-ray diffraction to confirm molecular integrity and purity.
  • Biological Assays : Include positive controls (e.g., ascorbic acid for antioxidant tests) and replicate experiments to address variability in DPPH results .

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